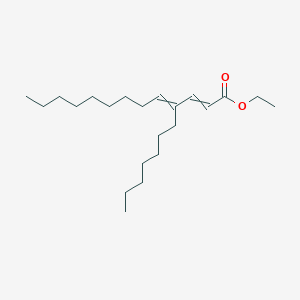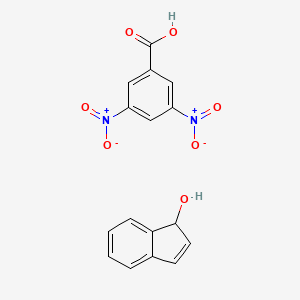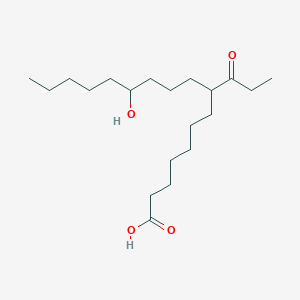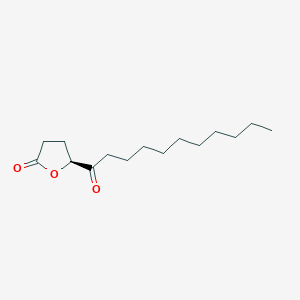![molecular formula C10H18O4S B14636752 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one CAS No. 55531-84-5](/img/structure/B14636752.png)
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of the sulfanyl group and the diethoxyethyl substituent makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one typically involves the reaction of oxolan-2-one with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where oxolan-2-one is treated with 2,2-diethoxyethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.
Substitution: The diethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolan-2-one ring may also interact with biological membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolan-2-one: The parent compound without the sulfanyl and diethoxyethyl substituents.
3-[(2,2-Diethoxyethyl)sulfanyl]butan-2-one: A similar compound with a butanone backbone instead of oxolane.
3-[(2,2-Diethoxyethyl)sulfanyl]propanoic acid: A compound with a propanoic acid backbone.
Uniqueness
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one is unique due to the combination of the oxolane ring and the sulfanyl group with the diethoxyethyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
55531-84-5 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
3-(2,2-diethoxyethylsulfanyl)oxolan-2-one |
InChI |
InChI=1S/C10H18O4S/c1-3-12-9(13-4-2)7-15-8-5-6-14-10(8)11/h8-9H,3-7H2,1-2H3 |
Clé InChI |
ZQTYRVBFUNHKRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSC1CCOC1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

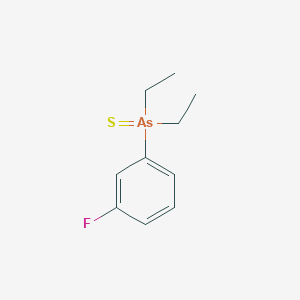
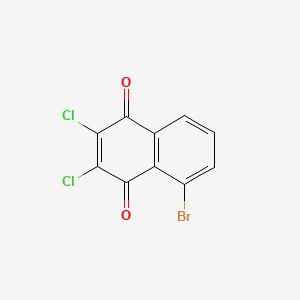
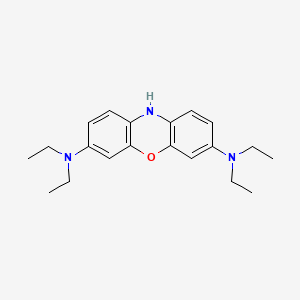
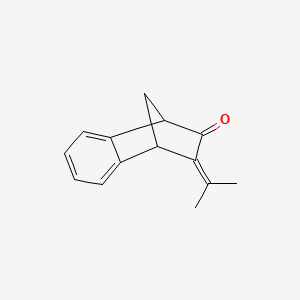

![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
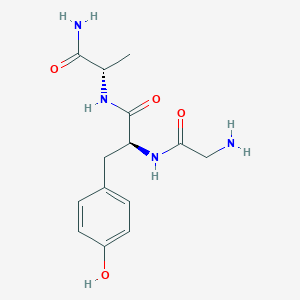
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
